Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, altering their activity. The pyridine ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Uniqueness
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 1-(azetidin-3-yl)-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-3-9(13)12(6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI Key |
CZQPDTYLYGMCGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2CNC2 |
Origin of Product |
United States |
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